molecular formula C12H4N8O8 B14153451 2,4,7,9-tetranitrobenzotriazolo[2,1-a]benzotriazol-5-ium-6-ide CAS No. 317854-28-7

2,4,7,9-tetranitrobenzotriazolo[2,1-a]benzotriazol-5-ium-6-ide

Cat. No.: B14153451
CAS No.: 317854-28-7
M. Wt: 388.21 g/mol
InChI Key: KKSDFZSYXLGDNB-UHFFFAOYSA-N
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Description

2,4,7,9-Tetranitrobenzotriazolo[2,1-a]benzotriazol-5-ium-6-ide is a complex organic compound with the molecular formula C₁₂H₄N₈O₈. This compound is known for its high nitrogen content and energetic properties, making it a subject of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,7,9-tetranitrobenzotriazolo[2,1-a]benzotriazol-5-ium-6-ide typically involves nitration reactions. The starting materials are often benzotriazole derivatives, which undergo multiple nitration steps to introduce nitro groups at specific positions on the benzotriazole ring. The reaction conditions usually require strong nitrating agents such as nitric acid and sulfuric acid, and the process is carried out under controlled temperatures to ensure the stability of the intermediate compounds .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade nitrating agents and reactors designed to handle the exothermic nature of nitration reactions. Safety measures are crucial due to the compound’s energetic properties .

Chemical Reactions Analysis

Types of Reactions

2,4,7,9-Tetranitrobenzotriazolo[2,1-a]benzotriazol-5-ium-6-ide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield amino derivatives, while substitution reactions can introduce various functional groups .

Scientific Research Applications

2,4,7,9-Tetranitrobenzotriazolo[2,1-a]benzotriazol-5-ium-6-ide has several scientific research applications:

Mechanism of Action

The mechanism by which 2,4,7,9-tetranitrobenzotriazolo[2,1-a]benzotriazol-5-ium-6-ide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro groups play a crucial role in these interactions, influencing the compound’s reactivity and stability. The pathways involved often include redox reactions and nucleophilic attacks, leading to the formation of various intermediates and final products .

Comparison with Similar Compounds

Similar Compounds

    1,3,7,9-Tetranitrobenzotriazolo[2,1-a]benzotriazol-5-ium-6-ide: Shares a similar structure but differs in the position of nitro groups.

    2,4,8,10-Tetranitrobenzo[4’,5’] [1,2,3]triazolo[2’,1’2,3][1,2,3]triazolo[4,5-b]pyridin-6-ium-5-ide: Another nitrogen-rich compound with energetic properties.

Uniqueness

2,4,7,9-Tetranitrobenzotriazolo[2,1-a]benzotriazol-5-ium-6-ide is unique due to its specific arrangement of nitro groups, which imparts distinct chemical and physical properties. Its high nitrogen content and stability make it particularly valuable in the development of energetic materials .

Properties

CAS No.

317854-28-7

Molecular Formula

C12H4N8O8

Molecular Weight

388.21 g/mol

IUPAC Name

2,4,7,9-tetranitrobenzotriazolo[2,1-a]benzotriazol-5-ium-6-ide

InChI

InChI=1S/C12H4N8O8/c21-17(22)5-1-7-12(10(4-5)20(27)28)16-14-11-8(15(16)13-7)2-6(18(23)24)3-9(11)19(25)26/h1-4H

InChI Key

KKSDFZSYXLGDNB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1N3N=C4C=C(C=C(C4=[N+]3[N-]2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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